molecular formula C9H6F3NO2 B056737 (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene CAS No. 115665-96-8

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

Cat. No. B056737
M. Wt: 217.14 g/mol
InChI Key: GOKALPUCIXWJLV-SNAWJCMRSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves strategies that may be applicable to “(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene”, including the modification of benzene derivatives with strong electron-withdrawing substituents such as trifluoromethyl and nitro groups. For instance, Peng et al. (2016) demonstrated that modification of 1,3-bis(benzimidazol-2-yl)benzene with such substituents could significantly enhance anionophoric activity, hinting at the synthetic importance of these groups in enhancing chemical activity or reactivity (Peng et al., 2016).

Scientific Research Applications

  • Millipede Defense Allomones :

    • A study investigated the changes in defense allomone compositions of millipedes, specifically Eutrichodesmus elegans and Eutrichodesmus armatus, during different life stages. They found that the mixture of E- and Z-(2-nitrovinyl)benzenes, including (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene, changes during the ontogenetic development of these species. These compounds serve as defense allomones in these millipedes (Kuwahara, Tanabe, & Asano, 2017).
  • Synthesis of Heterocycles :

    • Another research focused on synthesizing triazolo isoquinolines and isochromenes from 2-alkynylbenzaldehydes. The process involved the formation of the (E)-1-(2-nitrovinyl)-2-(alkynyl)benzene species via condensation, followed by a series of domino reactions under metal-free conditions. This highlights the compound's role in the synthesis of complex organic structures (Arigela et al., 2013).
  • Anion Transport Studies :

    • In a study examining anion transport, 1,3-bis(benzimidazol-2-yl)benzene derivatives bearing strong electron-withdrawing substituents, like trifluoromethyl and nitro groups, showed a significant increase in activity. This suggests potential applications of (E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene in facilitating efficient anion transport (Peng et al., 2016).
  • Nitroolefinic Dendritic Core Synthesis :

    • Research on the synthesis of indole-based symmetrical nitroolefinic dendritic core used an N-arylation route followed by Henry reaction. This resulted in the successful synthesis of symmetrical 1,3,5-tris(3-((E)-2-nitrovinyl)-1H-indol-1-yl)benzene, indicating the compound's role in the formation of organic compounds with potential applications in medicinal chemistry (Sathya et al., 2021).

Safety And Hazards

The compound has been classified with the signal word "Danger" . Hazard statements include H302-H319-H334-H412, indicating that it is harmful if swallowed, causes serious eye irritation, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and is harmful to aquatic life with long-lasting effects . Precautionary statements include P261-P264-P270-P273-P280-P284-P301+P312+P330-P304+P340-P305+P351+P338-P337+P313-P342+P311-P501 .

properties

IUPAC Name

1-[(E)-2-nitroethenyl]-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO2/c10-9(11,12)8-3-1-2-7(6-8)4-5-13(14)15/h1-6H/b5-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOKALPUCIXWJLV-SNAWJCMRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C=C[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)C(F)(F)F)/C=C/[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301230045
Record name 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(2-Nitrovinyl)-3-(trifluoromethyl)benzene

CAS RN

115665-96-8, 62248-94-6
Record name 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=115665-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(1E)-2-Nitroethenyl]-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301230045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-β-Nitro-3-(trifluoromethyl)styrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
H Chen, X Han, N Qin, L Wei, Y Yang, L Rao… - Bioorganic & Medicinal …, 2016 - Elsevier
3,8-Trihydroxynaphthalene reductase (3HNR) is an essential enzymes that is involved in fungal melanin biosynthesis. Based on the structural informations of active site of 3HNR, a …
Number of citations: 18 www.sciencedirect.com
X Han, Y Huang, L Wei, H Chen, Y Guo, Z Tang… - Bioorganic & Medicinal …, 2020 - Elsevier
Fructose-1,6-bisphosphatase (FBPase) is an attractive target for affecting the GNG pathway. In our previous study, the C128 site of FBPase has been identified as a new allosteric site, …
Number of citations: 6 www.sciencedirect.com
A Sperga, R Melngaile, A Kazia… - The Journal of …, 2021 - ACS Publications
An investigation of the properties and reactivity of fluoromethylsulfonium salts resulted in the redesign of the reagents for fluoromethylene transfer chemistry. The model reaction, …
Number of citations: 9 pubs.acs.org

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